Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)-(9CI)
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Overview
Description
1,3-Diisopropylbicyclo[1.1.0]butan-2-one is a highly strained bicyclic compound consisting of two cyclopropane rings fused through a common carbon-carbon bond. This compound is part of the bicyclo[1.1.0]butane family, which is known for its significant ring strain and unique reactivity. The strain energy in these compounds makes them valuable intermediates in various chemical reactions, particularly in strain-release chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one typically involves the formation of the bicyclic structure through cyclization reactions. One common method is the transannular 1,3-cyclization of a cyclobutyl carbanion onto a tertiary halide. This method can be challenging due to competing elimination reactions that may lead to cyclobutene formation .
Another approach involves the 3-exo-tet cyclization of a cyclopropyl carbanion onto a halomethyl substituent. This method also requires careful control of reaction conditions to avoid side reactions .
Industrial Production Methods
Industrial production of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one is less common due to the complexity and specificity of the synthetic routes. advancements in palladium-catalyzed cross-coupling reactions have enabled more efficient and scalable production methods. These methods allow for late-stage diversification of the bridgehead position, facilitating the synthesis of various substituted bicyclo[1.1.0]butanes .
Chemical Reactions Analysis
Types of Reactions
1,3-Diisopropylbicyclo[1.1.0]butan-2-one undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The strained bicyclic structure is susceptible to nucleophilic attack, leading to ring-opening reactions that form cyclobutanes and cyclobutenes.
Radical Reactions: The compound can participate in radical reactions, which can lead to various cycloaddition products.
Electrophilic Reactions: Electrophiles can also induce ring-opening reactions, resulting in the formation of different cyclic products.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in ring-opening reactions include amines, alcohols, and thiols.
Electrophiles: Electrophilic reagents such as halogens and acids can facilitate ring-opening reactions.
Major Products
The major products formed from these reactions are typically cyclobutanes and cyclobutenes, which can be further functionalized for various applications .
Scientific Research Applications
1,3-Diisopropylbicyclo[1.1.0]butan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diisopropylbicyclo[1.1.0]butan-2-one involves the release of ring strain upon reaction with nucleophiles, radicals, or electrophiles. This strain release drives the formation of new chemical bonds and the generation of various cyclic products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound of the bicyclo[1.1.0]butane family, known for its high ring strain and reactivity.
1,3-Dimethylbicyclo[1.1.0]butane: A similar compound with methyl substituents at the bridgehead positions, exhibiting similar reactivity but different steric properties.
Bicyclo[1.1.1]pentane: A related compound with an additional carbon atom in the bicyclic structure, leading to different reactivity and applications.
Uniqueness
1,3-Diisopropylbicyclo[1.1.0]butan-2-one is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in chemical reactions. The presence of isopropyl groups at the bridgehead positions provides steric hindrance, affecting the compound’s behavior in various reactions .
Properties
CAS No. |
166325-45-7 |
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Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
1,3-di(propan-2-yl)bicyclo[1.1.0]butan-2-one |
InChI |
InChI=1S/C10H16O/c1-6(2)9-5-10(9,7(3)4)8(9)11/h6-7H,5H2,1-4H3 |
InChI Key |
AVUNHMYJLKGLFP-UHFFFAOYSA-N |
SMILES |
CC(C)C12CC1(C2=O)C(C)C |
Canonical SMILES |
CC(C)C12CC1(C2=O)C(C)C |
Synonyms |
Bicyclo[1.1.0]butanone, 1,3-bis(1-methylethyl)- (9CI) |
Origin of Product |
United States |
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